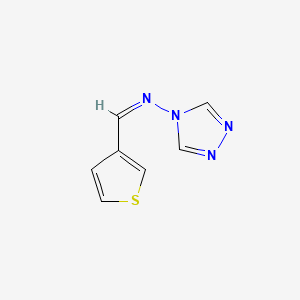

(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine

Description

Properties

IUPAC Name |

(Z)-1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H/b10-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDZYZPNMAOEJ-KMKOMSMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N\N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the formation of the methanimine linkage between the thiophene and triazole rings. This can be achieved through a condensation reaction between a thiophene-containing aldehyde and a triazole-containing amine under mild conditions. Common solvents for this reaction include ethanol or methanol, and the reaction may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The methanimine group can be reduced to form the corresponding amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-3-yl-N-(4H-1,2,4-triazol-4-yl)methanamine.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both thiophene and triazole structures exhibit significant biological activities. Some of the notable activities include:

- Antimicrobial Properties : Thiophene and triazole derivatives have been shown to possess antimicrobial effects against various pathogens.

- Anticancer Activity : Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds similar to (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine have been studied for their potential to reduce inflammation.

Applications in Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development. Its potential applications include:

Antimicrobial Agents

The incorporation of the thiophene and triazole moieties has been linked to enhanced antimicrobial activity. Research has shown that derivatives can effectively combat bacterial and fungal infections.

Anticancer Drugs

The ability of this compound to target specific pathways involved in cancer cell growth makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Drugs

Given its structural properties, this compound may also serve as a basis for developing new anti-inflammatory medications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : The formation of the imine bond is often achieved through condensation reactions between thiophene derivatives and triazole precursors.

- Cyclization Methods : Cyclization reactions are employed to create the triazole ring structure.

Case Studies

Several studies highlight the applications and efficacy of compounds similar to this compound:

Mechanism of Action

The mechanism of action of (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, we compare it with structurally analogous Schiff bases derived from 4H-1,2,4-triazole. Key differences in substituents, crystallography, and applications are highlighted below:

Table 1: Comparative Analysis of (1Z)-1-(Thiophen-3-yl)-N-(4H-1,2,4-Triazol-4-yl)Methanimine and Analogues

Structural and Functional Insights

Substituent Effects :

- Thiophene vs. Phenyl/Methoxyphenyl : The thiophene group in the target compound introduces sulfur-mediated coordination and π-conjugation, favoring metal-binding (e.g., Fe²⁺ in FeL₃) . In contrast, methoxy groups in analogues enhance solubility via polar interactions but reduce thermal stability .

- Bromophenyl/Ethoxy Chains : Bulky substituents (e.g., bromine and ethoxy chains) increase lipophilicity, making such derivatives candidates for membrane-penetrating pharmaceuticals .

Crystallographic Behavior :

- Both the target compound and the 4-methoxyphenyl analogue form triclinic crystals (P-1 space group), suggesting similar packing efficiencies . However, the samarium(III) complex of the phenyl derivative exhibits a distorted capped square antiprism geometry, enabling luminescence via energy transfer from the ligand to Sm³⁺ .

Functional Applications: Spin-Crossover (SCO): Unique to the thiophene derivative, SCO behavior enables applications in nanoscale memory devices and sensors . Biological Activity: Methoxyphenyl and dimethoxyphenyl analogues show antimicrobial and anti-inflammatory properties, likely due to electron-withdrawing substituents enhancing bioactivity . Luminescence: The phenyl-derived samarium complex leverages triazole-mediated energy transfer for luminescent applications, contrasting with the non-luminescent FeL₃ system .

Synthesis and Stability :

- All compounds are synthesized via Schiff base condensation. Stability varies with substituents: aliphatic chains (e.g., ethoxy) improve stability, while pure aromatic systems (e.g., phenyl) require crystallization for long-term storage .

Biological Activity

(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a 1,2,4-triazole moiety , contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 178.22 g/mol . The presence of both heterocycles in its structure is significant as they are known to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Triazole derivatives are widely recognized for their antifungal properties, being the core structure of many antifungal agents like fluconazole . The thiophene component may enhance this activity through synergistic effects.

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This could position this compound as a candidate for anti-inflammatory drug development .

- Anticancer Potential : The combination of thiophene and triazole moieties has been linked to anticancer activity. Similar compounds have shown promising results in inhibiting cancer cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Triazole Formation : Employing cyclization reactions involving hydrazines and isothiocyanates.

- Final Coupling Reaction : The final step often includes the reaction of the thiophene derivative with a triazole precursor under acidic or basic conditions to yield the target compound .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (Z)-1-thiophen-2-yl-N-(1,2,4-triazol-4-yl)methanimine | Antifungal | |

| 3-(thiophen-2-yl)-1,4-dihydrotriazole | Anticancer | |

| 5-substituted 1,2,4-triazoles | Anti-inflammatory |

Notable Findings

A study highlighted that certain derivatives showed significant inhibition against specific cancer cell lines. For instance, compounds with longer carbon chains exhibited lower viability rates in malaria parasites compared to their shorter chain counterparts . This suggests that structural modifications can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes for (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Schiff base formation between 4H-1,2,4-triazol-4-amine and thiophene-3-carbaldehyde. Microwave-assisted synthesis (450 W, 3 min) is effective for rapid imine bond formation, as demonstrated for analogous triazole derivatives . Solvent selection (e.g., ethanol) and stoichiometric ratios (1:1 aldehyde:amine) are critical. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 8:2) with UV detection at 254 nm. Recrystallization from ethanol yields pure crystals (>98% purity) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm C=N stretch (~1516 cm⁻¹) and aromatic C-H stretches (2914–3103 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify thiophene and triazole proton environments and imine bond geometry (Z-configuration).

- X-ray crystallography : Resolve spatial arrangement (e.g., ORTEP-3 or WinGX software ). For example, a samarium-Schiff base complex with similar ligands crystallized in the triclinic P-1 space group (unit cell: a = 10.4045 Å, b = 12.5403 Å, c = 12.5477 Å) .

Q. How can purity and stability be ensured during synthesis and storage?

- Methodological Answer : Perform three recrystallization steps in ethanol to achieve >98% purity . Stability tests via TGA (thermal decomposition profile) and HPLC under accelerated conditions (40°C, 75% humidity) are recommended. Store in inert atmospheres (argon) at -20°C to prevent oxidation of the imine bond .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what metal complexes can be formed?

- Methodological Answer : The imine nitrogen and triazole ring act as bidentate ligands. For example, samarium(III) complexes form via refluxing with Sm(NO₃)₃·6H₂O in ethanol, yielding [Sm(NO₃)₃(H₂O)₃]·2L. Hydrogen bonding between coordinated water and triazole nitrogen stabilizes the 2D supramolecular framework . Molar conductivity (ΛM = 10.1 S cm² mol⁻¹ in methanol) confirms non-electrolyte behavior .

Q. What strategies are used to evaluate its biological activity, particularly against microbial targets?

- Methodological Answer :

- Antimycobacterial assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values). Analogous triazole-Schiff bases show MICs <10 µg/mL .

- Molecular docking : Target enoyl-ACP reductase (InhA) using AutoDock Vina. A similar compound, (E)-N-(3-benzyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-4-yl)-1-(thiophen-2-yl)methanimine, showed a docking score of -8.2 kcal/mol .

Q. How can computational modeling predict reactivity or resolve spectral data contradictions?

- Methodological Answer :

Q. What factors explain contradictory SCO (spin crossover) properties in nanoparticle vs. bulk forms?

- Methodological Answer : Nanoparticle size reduction (e.g., 70–200 nm) can shift SCO from first-order (bulk, 200 K) to second-order transitions (160 K) due to surface strain and reduced cooperativity. Use reverse micelle synthesis with PVP coating to control size and study hysteresis loss via SQUID magnetometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.